molecular formula C15H15NO3 B047119 Benzyl N-[2-(hydroxymethyl)phenyl]carbamate CAS No. 111881-64-2

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate

Cat. No.: B047119
CAS No.: 111881-64-2
M. Wt: 257.28 g/mol
InChI Key: BAHVJNBWUFANQH-UHFFFAOYSA-N
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Description

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(hydroxymethyl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzyl and hydroxymethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHVJNBWUFANQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561465
Record name Benzyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111881-64-2
Record name Benzyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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